- An efficient domino Sonogashira/double carbopalladation/C-H-activation reaction leading to fluorescent polycyclic aromatic hydrocarbons, Heterocycles, 2015, 90(2), 919-927
Cas no 958244-59-2 (2-bromo-1-(2-iodophenoxy)benzene)
958244-59-2 structure
Product Name:2-bromo-1-(2-iodophenoxy)benzene
Número CAS:958244-59-2
MF:C12H8BrIO
Megavatios:374.999794960022
CID:3038451
Update Time:2023-09-11
2-bromo-1-(2-iodophenoxy)benzene Propiedades químicas y físicas
Nombre e identificación
-
- 2-bromo-1-(2-iodophenoxy)benzene
- 2-bromo-2'-iododiphenyl ether
- 1-Bromo-2-(2-iodophenoxy)benzene (ACI)
-
- Renchi: 1S/C12H8BrIO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H
- Clave inchi: SDRJFZRBYMCVCE-UHFFFAOYSA-N
- Sonrisas: BrC1C(OC2C(I)=CC=CC=2)=CC=CC=1
Atributos calculados
- Calidad precisa: 373.88000
Propiedades experimentales
- PSA: 9.23000
- Logp: 4.84600
2-bromo-1-(2-iodophenoxy)benzene Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; 30 min, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 5 min, rt → 200 °C
Referencia
- One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts, Organic Letters, 2022, 24(13), 2562-2566
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 12 h, 25 °C
Referencia
- Intramolecular Aryl Migration of Diaryliodonium Salts: Access to ortho-Iodo Diaryl Ethers, Angewandte Chemie, 2018, 57(38), 12313-12317
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Catalysts: Potassium iodide Solvents: Acetonitrile , Water ; 0 °C; 16 h, rt
Referencia
- Silicon-containing compound host compounds and hole transport materials for thermally activated delayed fluorescent dopants and organic electroluminescence devices comprising the same, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; overnight, 95 °C; 95 °C → rt
1.2 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.4 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; overnight, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.4 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; overnight, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Palladium-Catalyzed Synthesis of Six-Membered Benzofuzed Phosphacycles via Carbon-Phosphorus Bond Cleavage, Organic Letters, 2015, 17(1), 70-73
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.2 Reagents: Potassium iodide
1.2 Reagents: Potassium iodide
Referencia
- Ambiphilic compounds: synthesis and structure of a phosphane-borane with a flexible diphenyl ether tether, European Journal of Organic Chemistry, 2007, (27), 4483-4486
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine , Cupric acetate Solvents: Dichloromethane ; 48 h, rt
Referencia
- Rh2(II)-catalyzed enantioselective intramolecular Buchner reaction and aromatic substitution of donor-donor carbenes, Chemical Science, 2022, 13(7), 1992-2000
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium nitrite Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide , Water ; 1 h, 5 °C
1.2 Reagents: Potassium iodide Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
Referencia
- Preparation of spiro[5H-dibenzo[a,d]cycloheptene-5,9'-[9H]xanthene] derivatives and related compounds useful for organic electronic devices, China, , ,
2-bromo-1-(2-iodophenoxy)benzene Raw materials
- 2-(2-bromophenoxy)aniline
- 1-Fluoro-2-nitrobenzene
- 2-Iodophenol
- (2-Bromophenyl)boronic acid
- (2-Bromophenyl)[2-[[(trifluoromethyl)sulfonyl]oxy]phenyl]iodonium
2-bromo-1-(2-iodophenoxy)benzene Preparation Products
2-bromo-1-(2-iodophenoxy)benzene Literatura relevante
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
958244-59-2 (2-bromo-1-(2-iodophenoxy)benzene) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
ASIACHEM I&E (JIANGSU) CO., LTD
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote